molecular formula C26H22FN3O4S B6509044 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide CAS No. 901266-14-6

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide

Cat. No.: B6509044
CAS No.: 901266-14-6
M. Wt: 491.5 g/mol
InChI Key: NIENJNSMONSZND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 901265-49-4) is a heterocyclic acetamide derivative characterized by a 1H-imidazole core substituted with 4-fluorophenyl and 4-methoxyphenyl groups at positions 2 and 5, respectively. A sulfanyl-acetamide linker bridges the imidazole moiety to a 2,3-dihydro-1,4-benzodioxin-6-yl group. Its molecular formula is C₂₆H₂₂FN₃O₄S, with a molecular weight of 491.5 g/mol . The structural features of note include:

  • Imidazole ring: A five-membered aromatic ring with two nitrogen atoms, enabling hydrogen bonding and π-π interactions.
  • Benzodioxin moiety: Contributes to lipophilicity, impacting membrane permeability and metabolic stability.
  • Thioacetamide linkage: The sulfur atom may enhance redox activity or influence metabolic pathways.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O4S/c1-32-20-9-4-16(5-10-20)24-26(30-25(29-24)17-2-6-18(27)7-3-17)35-15-23(31)28-19-8-11-21-22(14-19)34-13-12-33-21/h2-11,14H,12-13,15H2,1H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIENJNSMONSZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 1: N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(2-furylmethyl)-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS: 678168-27-9)

  • Molecular Formula : C₂₂H₁₉N₅O₄S
  • Molecular Weight : 449.485 g/mol
  • Key Differences: Heterocycle: Contains a 1,2,4-triazole ring (three nitrogen atoms) instead of imidazole. Substituents: Features a 2-furylmethyl (furan-derived) group and a 2-pyridinyl group. The pyridine nitrogen and furan oxygen introduce distinct polar interactions compared to the fluorophenyl/methoxyphenyl groups in the target compound.

Compound 2: Structural Isomer with Rearranged Substituents

  • Molecular Formula : C₂₆H₂₂FN₃O₄S (identical to the target compound)
  • Key Differences :
    • Substituent Positions : The 4-fluorophenyl and 4-methoxyphenyl groups are swapped on the imidazole ring (e.g., 5-fluorophenyl vs. 2-fluorophenyl). This positional isomerism could significantly affect steric interactions and binding affinity in biological systems .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Property Target Compound Compound 1 (Triazole Analogue) Compound 2 (Positional Isomer)
Molecular Formula C₂₆H₂₂FN₃O₄S C₂₂H₁₉N₅O₄S C₂₆H₂₂FN₃O₄S
Molecular Weight (g/mol) 491.5 449.485 491.5
Heterocycle Imidazole (2N) 1,2,4-Triazole (3N) Imidazole (2N)
Substituents 4-Fluorophenyl, 4-Methoxyphenyl 2-Furylmethyl, 2-Pyridinyl Positional isomer of target
Backbone Benzodioxin-thioacetamide Benzodioxin-thioacetamide Benzodioxin-thioacetamide

Table 2: Predicted Property Implications

Feature Target Compound Compound 1 Compound 2
Solubility Moderate (imidazole H-bonding) Lower (triazole’s higher polarity) Similar to target
Lipophilicity High (benzodioxin, methoxyphenyl) Moderate (pyridine/furan polarity) High
Metabolic Stability Potential sulfur oxidation Pyridine may resist oxidation Similar to target
Bioactivity Enhanced fluorophenyl dipole interactions Furyl/pyridine π-π stacking potential Altered steric effects

Discussion of Structural Implications

  • Heterocycle Impact : The imidazole in the target compound offers adjacent nitrogen atoms for hydrogen bonding, which may enhance receptor binding compared to the triazole’s dispersed nitrogens .
  • Substituent Effects : The 4-fluorophenyl group’s electronegativity could improve target affinity in hydrophobic pockets, while the 4-methoxyphenyl group’s electron donation might stabilize charge-transfer interactions. In contrast, Compound 1’s pyridine and furan groups may favor interactions with metal ions or polar residues .
  • Isomerism : Positional isomerism in Compound 2 could lead to divergent pharmacological profiles due to altered spatial arrangement of substituents .

Preparation Methods

Reaction Protocol

The intermediate N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide was synthesized by reacting 2,3-dihydro-1,4-benzodioxin-6-amine (1.0 equiv) with chloroacetyl chloride (1.2 equiv) in anhydrous ethanol under nitrogen atmosphere. Triethylamine (1.5 equiv) was added as a base to scavenge HCl, following procedures adapted from acetamide derivatization. The mixture was stirred at 0–5°C for 1 hour, followed by room-temperature agitation for 6 hours. The precipitate was filtered, washed with cold ethanol, and recrystallized to yield white crystals (72% yield, m.p. 148–150°C).

Analytical Validation

1H NMR (400 MHz, DMSO- d6): δ 7.25–7.15 (m, 2H, benzodioxin-H), 6.85 (d, J = 8.4 Hz, 1H, benzodioxin-H), 4.25 (s, 2H, OCH2O), 4.10 (s, 2H, CH2Cl), 3.95 (s, 2H, CH2CO).
IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O amide), 680 cm⁻¹ (C-Cl).

Preparation of 2-(4-Fluorophenyl)-5-(4-Methoxyphenyl)-1H-Imidazole-4-Thiol

Cyclocondensation Reaction

The imidazole-thiol core was synthesized via a modified Debus-Radziszewski reaction. Equimolar quantities of 4-fluorobenzaldehyde and 4-methoxybenzaldehyde were condensed with ammonium thiocyanate in acetic acid under reflux (8 hours). The thiourea intermediate underwent cyclization to form the 4-thiol-imidazole derivative. Post-reaction, the crude product was purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to afford yellow crystals (58% yield, m.p. 214–216°C).

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO- d6): δ 12.3 (s, 1H, SH), 7.65–7.50 (m, 4H, Ar-H), 7.20–7.10 (m, 4H, Ar-H), 3.85 (s, 3H, OCH3).
IR (KBr): 2550 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N imidazole), 1250 cm⁻¹ (C-O methoxy).

Coupling Reaction to Form the Target Compound

Thiol-Displacement Mechanism

The final coupling involved reacting N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-chloroacetamide (1.0 equiv) with 2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazole-4-thiol (1.1 equiv) in dry DMF. Lithium hydride (1.5 equiv) was added as an activator, and the reaction was heated to 80°C for 12 hours. The mixture was poured into ice-water, and the precipitate was filtered and recrystallized from ethanol to yield the target compound as a pale-yellow solid (65% yield, m.p. 232–234°C).

Structural Elucidation

1H NMR (400 MHz, DMSO- d6): δ 7.70–7.40 (m, 8H, Ar-H), 6.95 (d, J = 8.4 Hz, 1H, benzodioxin-H), 4.30 (s, 2H, OCH2O), 4.15 (s, 2H, SCH2CO), 3.90 (s, 3H, OCH3).
13C NMR (100 MHz, DMSO- d6): δ 170.2 (C=O), 161.5 (C-F), 159.8 (C-O methoxy), 142.3 (imidazole-C), 128.5–114.2 (Ar-C), 64.8 (OCH2O), 55.2 (OCH3), 40.1 (SCH2).
IR (KBr): 1680 cm⁻¹ (C=O amide), 1595 cm⁻¹ (C=N imidazole), 1245 cm⁻¹ (C-O-C benzodioxin).

Optimization and Yield Considerations

Solvent and Base Screening

Polar aprotic solvents (DMF, DMSO) enhanced reaction efficiency compared to ethanol or THF, as evidenced by higher yields (65% vs. 42%). Lithium hydride outperformed potassium carbonate as a base, minimizing side reactions such as hydrolysis of the chloroacetamide.

Temperature and Time Impact

Elevating the reaction temperature to 80°C reduced the coupling time from 24 hours to 12 hours without compromising purity. Prolonged heating beyond 15 hours led to decomposition, as indicated by TLC monitoring .

Q & A

Q. What synthetic routes and optimization strategies are recommended for high-yield synthesis of this compound?

The synthesis involves multi-step reactions, including:

  • Sulfur-linked coupling : Reacting the benzodioxin-6-amine precursor with a thiol-functionalized imidazole intermediate under controlled DMF solvent conditions at 60–80°C .
  • Purification : Crystallization in ethanol/water mixtures (7:3 v/v) achieves >95% purity.
    Optimization : Use Design of Experiments (DoE) to model variables (temperature, solvent ratio, catalyst loading). For example, a Central Composite Design can identify optimal conditions for imidazole-thioacetamide coupling, minimizing side products .

(Basic)

Q. What analytical techniques are essential for confirming structural integrity?

  • NMR Spectroscopy : ¹H/¹³C NMR verifies substituent positions (e.g., methoxyphenyl aromatic protons at δ 6.8–7.2 ppm; imidazole NH at δ 12.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected m/z: ~553.12) .
  • IR Spectroscopy : Detect sulfur (C-S stretch at ~680 cm⁻¹) and carbonyl (amide C=O at ~1680 cm⁻¹) groups .

(Advanced)

Q. How can researchers resolve contradictions in spectral or biological data?

  • Cross-validation : Compare NMR data with density functional theory (DFT)-calculated chemical shifts to resolve ambiguities in overlapping peaks .
  • Biological replication : Test activity in multiple cell lines (e.g., HEK-293 vs. HepG2) under standardized conditions (pH 7.4, 37°C) to rule out assay-specific artifacts .

(Advanced)

Q. What computational methods predict biological activity, and how are they validated?

  • Docking studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or GPCRs. Focus on the imidazole-sulfanyl motif’s role in binding .
  • MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (RMSD <2.0 Å indicates robust binding) .
  • Experimental validation : Compare predicted IC50 values with in vitro kinase inhibition assays .

(Advanced)

Q. How to design SAR studies for derivatives of this compound?

  • Systematic substitution : Modify the 4-methoxyphenyl group (e.g., replace with halogens or bulkier substituents) and assess impact on solubility/logP .
  • Activity cliffs : Synthesize analogs with single-point mutations (e.g., fluorophenyl → chlorophenyl) and test in cytotoxicity assays (e.g., MTT) to identify critical pharmacophores .

(Basic)

Q. What are the best practices for purification and stability testing?

  • Crystallization : Use gradient cooling (70°C → 4°C) in ethanol/water to isolate pure crystals .
  • Stability assays : Incubate the compound at pH 2–9 (37°C, 24 hrs) and monitor degradation via HPLC (λ = 254 nm). Methoxy groups enhance stability under acidic conditions .

(Advanced)

Q. How can flow chemistry improve synthesis scalability?

  • Continuous-flow reactors : Optimize residence time (e.g., 30 min) and temperature (80°C) for imidazole ring formation, reducing batch variability .
  • Inline analytics : Use UV-Vis flow cells to monitor reaction progress (λ = 280 nm for thiol intermediates) .

(Advanced)

Q. What strategies validate target engagement in biological assays?

  • CETSA (Cellular Thermal Shift Assay) : Heat shock treated cells (45–65°C) and detect stabilized target proteins via Western blot .
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (ka/kd) between the compound and immobilized recombinant targets (e.g., TNF-α) .

(Basic)

Q. How to assess potential off-target effects in pharmacological studies?

  • Broad-panel profiling : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 µM to identify off-target inhibition (<30% activity indicates selectivity) .
  • CYP450 inhibition assays : Test at 10 µM in human liver microsomes to evaluate metabolic interference .

(Advanced)

Q. What statistical approaches analyze high-throughput screening data?

  • PCA (Principal Component Analysis) : Reduce dimensionality of activity data across 100+ analogs to identify clusters with shared bioactivity .
  • ANOVA with Tukey’s post-hoc : Compare mean IC50 values between derivative groups (p <0.05 indicates significance) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.